molecular formula C12H10BrClFN3O B15009832 4-bromo-N-(3-chloro-4-fluorophenyl)-1-ethyl-1H-pyrazole-3-carboxamide

4-bromo-N-(3-chloro-4-fluorophenyl)-1-ethyl-1H-pyrazole-3-carboxamide

Cat. No.: B15009832
M. Wt: 346.58 g/mol
InChI Key: IQRXJRNWSVIZOW-UHFFFAOYSA-N
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Description

4-bromo-N-(3-chloro-4-fluorophenyl)-1-ethyl-1H-pyrazole-3-carboxamide is a pyrazole-based small molecule characterized by a bromo substituent at position 4 of the pyrazole core, an ethyl group at position 1, and a carboxamide moiety linked to a 3-chloro-4-fluorophenyl aromatic ring.

Properties

Molecular Formula

C12H10BrClFN3O

Molecular Weight

346.58 g/mol

IUPAC Name

4-bromo-N-(3-chloro-4-fluorophenyl)-1-ethylpyrazole-3-carboxamide

InChI

InChI=1S/C12H10BrClFN3O/c1-2-18-6-8(13)11(17-18)12(19)16-7-3-4-10(15)9(14)5-7/h3-6H,2H2,1H3,(H,16,19)

InChI Key

IQRXJRNWSVIZOW-UHFFFAOYSA-N

Canonical SMILES

CCN1C=C(C(=N1)C(=O)NC2=CC(=C(C=C2)F)Cl)Br

Origin of Product

United States

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 4-bromo-N-(3-chloro-4-fluorophenyl)-1-ethyl-1H-pyrazole-3-carboxamide typically involves multiple steps, including the formation of the pyrazole ring and subsequent functionalization. One common method involves the reaction of 3-chloro-4-fluoroaniline with ethyl acetoacetate to form an intermediate, which is then brominated to introduce the bromine atom at the 4-position of the pyrazole ring . The final step involves the formation of the carboxamide group through a reaction with an appropriate amine.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but optimized for large-scale production. This includes the use of efficient catalysts, optimized reaction conditions, and purification techniques to ensure high yield and purity of the final product.

Chemical Reactions Analysis

Types of Reactions

4-bromo-N-(3-chloro-4-fluorophenyl)-1-ethyl-1H-pyrazole-3-carboxamide can undergo various chemical reactions, including:

Common Reagents and Conditions

Common reagents used in these reactions include palladium catalysts for coupling reactions, oxidizing agents like potassium permanganate for oxidation, and reducing agents like sodium borohydride for reduction. Reaction conditions typically involve controlled temperatures, solvents like ethanol or dichloromethane, and inert atmospheres to prevent unwanted side reactions.

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, Suzuki coupling reactions can yield biaryl compounds, while oxidation reactions can produce carboxylic acids or ketones.

Scientific Research Applications

4-bromo-N-(3-chloro-4-fluorophenyl)-1-ethyl-1H-pyrazole-3-carboxamide has several scientific research applications:

Mechanism of Action

The mechanism of action of 4-bromo-N-(3-chloro-4-fluorophenyl)-1-ethyl-1H-pyrazole-3-carboxamide involves its interaction with specific molecular targets and pathways. The compound may bind to enzymes or receptors, inhibiting their activity and leading to various biological effects. The exact molecular targets and pathways depend on the specific application and context of use .

Comparison with Similar Compounds

Structural and Functional Comparison with Similar Compounds

The compound is compared to structurally related pyrazole carboxamides and halogenated aromatic derivatives. Key analogs and their distinguishing features are summarized below:

Table 1: Comparison of Structural Features

Compound Name Core Structure Substituents (Positions) Molecular Weight Key Structural Differences vs. Target Compound
4-bromo-N-(3-chloro-4-fluorophenyl)-1-ethyl-1H-pyrazole-3-carboxamide (Target) Pyrazole 4-Br, 1-Ethyl, N-(3-Cl-4-F-phenyl) 386.6 g/mol Reference compound
4-Chloro-1-ethyl-N-[1-(tetrahydro-2-furanyl)ethyl]-1H-pyrazole-3-carboxamide Pyrazole 4-Cl, 1-Ethyl, N-(tetrahydrofuran-ethyl) 329.8 g/mol Chloro vs. bromo; tetrahydrofuran substituent enhances polarity
5-(4-Chlorophenyl)-1-(2,4-dichlorophenyl)-4-methyl-N-(3-pyridylmethyl)-1H-pyrazole-3-carboxamide Pyrazole 5-Cl-phenyl, 1-(2,4-diCl-phenyl), N-(3-pyridylmethyl) 495.8 g/mol Dichlorophenyl and pyridylmethyl groups increase lipophilicity and steric bulk
4-bromo-N-{4-[(4-bromo-1H-pyrazol-1-yl)methyl]phenyl}-1-methyl-1H-pyrazole-3-carboxamide Pyrazole 4-Br, 1-Methyl, N-(di-bromo-pyrazole-methylphenyl) 439.1 g/mol Dual bromo groups and methyl substitution reduce flexibility
3-Bromo-1-(3-chloropyridin-2-yl)-N-(4-ethoxyphenyl)-1H-pyrazole-5-carboxamide Pyrazole 3-Br, 1-(3-Cl-pyridinyl), N-(4-ethoxy-phenyl) 451.6 g/mol Chloropyridinyl and ethoxyphenyl enhance π-π stacking potential

Key Observations

Dichlorophenyl or trifluoromethyl groups (e.g., ) increase lipophilicity (logP), which could improve membrane permeability but reduce solubility .

Carboxamide Linkage :

  • The 3-chloro-4-fluorophenyl group in the target compound provides a balance of halogen bonding (Cl, F) and moderate steric bulk, contrasting with bulkier groups like tetrahydrofuran-ethyl () or pyridylmethyl ().

Biological Implications: Pyrazole derivatives with dichlorophenyl or pyridylmethyl groups () exhibit nanomolar IC50 values for cannabinoid CB1 receptors, suggesting that the target compound’s 3-chloro-4-fluorophenyl group may also target similar receptors . Ethyl vs. methyl substitution at position 1 (e.g., ) influences steric hindrance and metabolic stability, with ethyl likely offering better resistance to oxidative degradation .

Synthetic Accessibility :

  • The target compound’s synthesis likely parallels methods for analogous pyrazole carboxamides, such as Suzuki coupling for aryl groups or amide bond formation (e.g., ).

Physicochemical and Pharmacokinetic Considerations

  • Solubility : The ethyl group and carboxamide in the target compound may improve aqueous solubility compared to fully aromatic analogs (e.g., ).
  • Metabolic Stability: Halogenated aromatics (Br, Cl, F) generally resist CYP450-mediated metabolism, suggesting a longer half-life than non-halogenated derivatives .

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